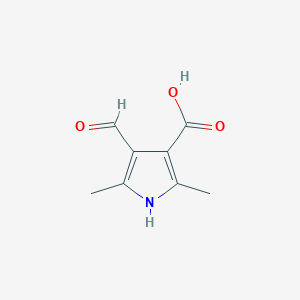

4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid

Description

4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a pyrrole-derived carboxylic acid featuring a formyl group at the 4-position, methyl groups at the 2- and 5-positions, and a carboxylic acid moiety at the 3-position. Pyrrole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and roles as intermediates in organic synthesis. This compound’s structure (molecular formula: C₉H₁₁NO₃, molecular weight: 197.19 g/mol) positions it as a versatile building block for drug discovery and materials science .

Properties

IUPAC Name |

4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-4-6(3-10)7(8(11)12)5(2)9-4/h3,9H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHMHNSVINECDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1)C)C(=O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861582-93-6 | |

| Record name | 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the reaction of aniline with malonic anhydride to form an acyl compound. This intermediate is then subjected to oxidation-reduction reactions under appropriate conditions to yield the target compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. Optimization of reaction conditions, such as temperature and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

Oxidation: 4-carboxy-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

Reduction: 4-hydroxymethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

While the exact compound "4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid" isn't explicitly detailed in the search results, information on closely related compounds and their applications can provide insights. It's important to note that subtle differences in chemical structure can lead to significant variations in properties and applications.

Here's a summary based on the provided search results:

Specific Examples and Case Studies

- Synthesis of Substituted Pyrrole Products: 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is used as an intermediate to synthesize substituted pyrrole products .

- Synthesis of 7-aza-indolin-2-ketone: 2,4-dimethyl-5-aldehyde-1H-pyrrole-3-carboxylic acid is used in the synthesis of 7-aza-indolin-2-ketone .

- Synthesis of a Ratiometric Fluorescent Probe: 5 formyl 2,4 dimethyl 1H pyrrole 3 carboxylic acid is used in the synthesis of a ratiometric fluorescent probe .

- Anticancer Activity: A series of pyrrole derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines (HePG-2, Hep-2). Some derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating promising anticancer potential.

- Antimalarial Activity: Research on related pyrrolo[1,2-a]quinoxaline derivatives demonstrated good antimalarial activity against Plasmodium falciparum strains, suggesting that structural features similar to those in this compound could offer therapeutic benefits.

Comparison with Other Pyrrole Derivatives

Ethyl 4-formyl-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives:

- Ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate: Lacks the thienylmethyl group, which may affect its biological activity.

- Ethyl 4-formyl-2,5-dimethyl-1-(phenylmethyl)-1H-pyrrole-3-carboxylate: Contains a phenylmethyl group instead of a thienylmethyl group, which may alter its chemical properties and reactivity.

- Ethyl 4-formyl-2,5-dimethyl-1-(2-furanylmethyl)-1H-pyrrole-3-carboxylate: Contains a furanylmethyl group, which may influence its interactions with biological targets.

Mechanism of Action

The mechanism of action of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with various molecular targets. The formyl and carboxylic acid groups enable the compound to participate in hydrogen bonding and electrostatic interactions, influencing enzyme activity and receptor binding. These interactions can modulate biochemical pathways, making the compound valuable in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

- Structure : Differs in the position of the formyl group (5-formyl instead of 4-formyl) and methyl groups (2,4-dimethyl vs. 2,5-dimethyl).

- Molecular Formula: C₉H₁₁NO₃ (identical to the target compound).

- Key Differences : The altered substitution pattern may influence electronic properties and reactivity. For instance, the 5-formyl isomer could exhibit distinct hydrogen-bonding capabilities or steric hindrance, affecting interactions with biological targets .

2,4-Dimethylpyrrole-3-carboxylic Acid

- Structure : Lacks the formyl group, retaining only methyl groups at 2- and 4-positions.

- Molecular Formula: C₈H₁₁NO₂.

- This simpler analog is often used as a precursor in synthetic pathways .

Substitution with Aromatic or Bulky Groups

1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid

- Structure : Incorporates a benzyl group at the 1-position.

- Molecular Formula: C₁₄H₁₅NO₂.

- This modification is advantageous in designing CNS-targeting drugs .

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid

- Structure : Features a 4-chlorophenyl group at the 1-position.

- Molecular Formula: C₁₃H₁₂ClNO₂.

- Key Differences: The electron-withdrawing chlorine atom may stabilize the pyrrole ring via resonance effects.

Additional Methyl Substitutions

4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic Acid

- Structure : Adds a methyl group at the 1-position.

- Molecular Formula: C₁₀H₁₃NO₃.

- This compound’s higher molecular weight (209.22 g/mol) may influence pharmacokinetic properties .

Data Tables

Table 1: Structural and Molecular Comparison

Biological Activity

4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₉N₁O₃, with a molecular weight of approximately 167.16 g/mol. Its structure features a five-membered aromatic ring with two methyl groups and an aldehyde group at the 4-position, contributing to its reactivity and potential biological interactions.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating notable zones of inhibition:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

2. Anticancer Activity

The compound has shown promise as an anticancer agent. It interacts with specific enzymes and receptors involved in cancer pathways, potentially acting as a kinase inhibitor. Studies have reported its effectiveness against various cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (breast cancer) | 10 |

| HeLa (cervical cancer) | 8 |

The presence of both formyl and carboxylic acid groups enhances its binding affinity to biological targets, indicating a mechanism that may inhibit tumor growth .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets such as enzymes and receptors. This interaction can lead to:

- Enzyme Inhibition: The compound may inhibit specific kinases involved in cell signaling pathways related to cancer proliferation.

- Receptor Modulation: It can bind to receptors that regulate cellular responses to stress and apoptosis.

Further experimental studies are necessary to elucidate the detailed pathways and targets involved in these processes .

Case Studies

Several studies have investigated the biological activity of pyrrole derivatives similar to this compound:

Case Study 1: Anticancer Efficacy

A study focused on synthesizing pyrrole derivatives demonstrated that modifications to the structure could enhance anticancer activity. The synthesized compounds were tested against various cancer cell lines, with some derivatives showing IC₅₀ values as low as 5 µM against MCF-7 cells .

Case Study 2: Antimicrobial Screening

In another investigation, a series of pyrrole derivatives were synthesized and screened for antimicrobial properties. The results indicated that certain modifications led to improved activity against both Gram-positive and Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.